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Compound of Interest

Compound Name: 2-(p-Chlorophenylthio)ethanol

Cat. No.: B088069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(p-
Chlorophenylthio)ethanol. Due to the limited availability of public domain spectral data for 2-
(p-Chlorophenylthio)ethanol, this guide presents representative data from its close structural

analog, 2-(Phenylthio)ethanol. This information is intended to serve as a valuable reference for

researchers and scientists engaged in the analysis and characterization of this and related

compounds.

Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for a compound of this class, based on the analysis of

2-(Phenylthio)ethanol.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2-7.4 Multiplet 5H
Aromatic protons

(C₆H₅)

~3.7 Triplet 2H
Methylene protons (-

CH₂OH)

~3.1 Triplet 2H
Methylene protons (-

SCH₂-)

Variable Singlet (broad) 1H Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~135 Quaternary aromatic carbon (C-S)

~130 Aromatic CH

~129 Aromatic CH

~126 Aromatic CH

~61 Methylene carbon (-CH₂OH)

~36 Methylene carbon (-SCH₂-)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

~1580 Medium C=C stretch (aromatic ring)

~1480, ~1440 Medium C=C stretch (aromatic ring)

~1050 Strong C-O stretch (primary alcohol)

~740, ~690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

154 Moderate [M]⁺ (Molecular Ion)

123 High [M - CH₂OH]⁺

109 High [C₆H₅S]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard methodologies in

analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d

(CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer

operating at a frequency of 300 MHz or higher for ¹H nuclei. Chemical shifts are reported in

parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0.00 ppm.
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Infrared (IR) Spectroscopy:

For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two

sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is

prepared by grinding a small amount of the solid with KBr powder and pressing the mixture into

a translucent disk. The spectrum is obtained using a Fourier-transform infrared (FT-IR)

spectrometer, typically scanning over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS)

for purification and separation, and bombarded with a high-energy electron beam (typically 70

eV). This causes ionization and fragmentation of the molecule. The resulting ions are

separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-(p-
Chlorophenylthio)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b088069#spectroscopic-data-of-2-p-
chlorophenylthio-ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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